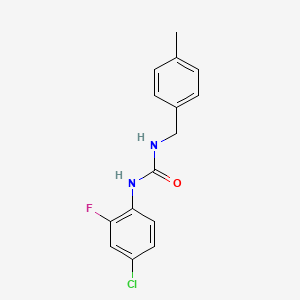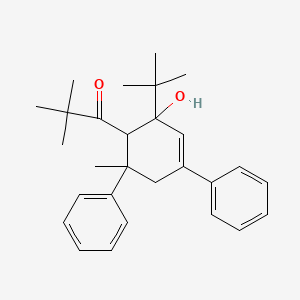
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide, also known as FPhE, is a compound that has been extensively studied in the field of medicinal chemistry. FPhE belongs to the class of compounds known as diarylureas, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell proliferation and survival. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide inhibits cancer cell proliferation and induces apoptosis in cancer cells. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In vivo studies have shown that N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide exhibits antitumor activity in mouse models of breast cancer and colon cancer.
实验室实验的优点和局限性
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has some limitations for lab experiments. It is a highly potent compound, and care must be taken to ensure that it is handled safely. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is also relatively expensive to synthesize, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide. One area of research is the development of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide analogs with improved potency and selectivity for cancer cells. Another area of research is the study of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, the mechanism of action of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is not fully understood, and further studies are needed to elucidate the molecular pathways involved in its anticancer activity.
合成方法
The synthesis of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide involves the reaction between 4-phenoxybenzaldehyde and 2-furylacetic acid to form the intermediate compound 4-phenoxyphenyl-2-furylmethanol. This intermediate is then reacted with ethanediamine to yield the final product, N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide. The synthesis of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been optimized to yield high purity and high yield, making it an attractive compound for further study.
科学研究应用
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYIYHYHQSVMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)

![9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4898792.png)

![1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)
